molecular formula C6H13ClN2O5S2 B130274 1-Acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine CAS No. 149194-25-2

1-Acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine

Cat. No.: B130274
CAS No.: 149194-25-2
M. Wt: 292.8 g/mol
InChI Key: ZMDLBLZFZSHVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine, also known as this compound, is a useful research compound. Its molecular formula is C6H13ClN2O5S2 and its molecular weight is 292.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

149194-25-2

Molecular Formula

C6H13ClN2O5S2

Molecular Weight

292.8 g/mol

IUPAC Name

N'-(2-chloroethyl)-N,N'-bis(methylsulfonyl)acetohydrazide

InChI

InChI=1S/C6H13ClN2O5S2/c1-6(10)9(16(3,13)14)8(5-4-7)15(2,11)12/h4-5H2,1-3H3

InChI Key

ZMDLBLZFZSHVLH-UHFFFAOYSA-N

SMILES

CC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C

Canonical SMILES

CC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C

149194-25-2

Synonyms

1-Ac-bis(MeSO2)CEH
1-acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (1.5 g, 0.006 mol) and acetic anhydride (4.3 g, 0.042 mol) in dry acetone (50 mL), triethylamine (3.6 g, 0.035 mol) was added dropwise at room temperature. After an additional 16 h, the reaction mixture was evaporated to dryness. The residue was taken up in ethyl acetate (50 mL) and washed with dilute hydrochloric acid (3×10 mL), followed by water (3×10 mL). The ethyl acetate layer was dried over anhydrous magnesium sulfate, treated with charcoal and filtered. On evaporation of the solvent a solid was obtained which, on recrystallization from ethanol, gave 1.1 g (62.8%) of the title compound: mp 148°-149° C.; 1H NMR (acetone-d6) δ 3.8-4.2 (m, 4 H, CH2CH2), 3.5 and 3.3 (2 s, 6 H, 2CH3SO 2), 2.4 (s, 3 H, CH3CO). Anal. (C6H13C1N2O5S2) C, H, N.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
62.8%

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